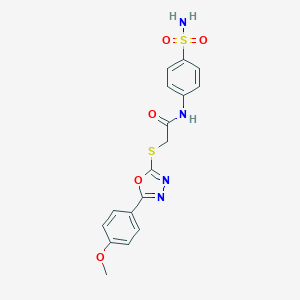

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5, a thioether linkage, and an acetamide moiety connected to a 4-sulfamoylphenyl group. The sulfamoyl group (NH₂SO₂-) introduces hydrogen-bonding and polar interactions, influencing solubility and biological activity. This scaffold is synthesized via nucleophilic substitution or condensation reactions, common in heterocyclic chemistry .

Properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c1-25-13-6-2-11(3-7-13)16-20-21-17(26-16)27-10-15(22)19-12-4-8-14(9-5-12)28(18,23)24/h2-9H,10H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUAJMNBTNGSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The resulting thioether is further reacted with an acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the oxadiazole ring or the nitro groups if present.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and sulfonamide moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics . The incorporation of the sulfonamide group enhances this activity, as sulfonamides are traditionally used to treat bacterial infections.

Anticancer Properties

The oxadiazole ring has been linked to anticancer activity in several studies. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Given the presence of the sulfonamide group, there is potential for anti-inflammatory applications. Sulfonamides are known to exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies suggest that compounds like 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide may reduce inflammation markers in vitro .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its analogs. For example:

- A study published in MDPI explored the synthesis of various oxadiazole derivatives and their biological evaluations, highlighting their potential as antimicrobial agents .

- Another research article discussed the structure-activity relationship (SAR) of sulfonamide-containing compounds, indicating that modifications to the oxadiazole structure could enhance biological activity against specific targets such as urease .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| MDPI Research (2023) | Demonstrated significant antibacterial activity against Gram-positive bacteria. | Supports the use of oxadiazole derivatives in antibiotic development. |

| Anticancer Study (2022) | Showed that related compounds induced apoptosis in HeLa cells via intrinsic pathways. | Suggests potential use in cancer therapies targeting specific cell lines. |

| Anti-inflammatory Research (2021) | Found that sulfonamide derivatives reduced TNF-alpha levels in vitro. | Indicates possible therapeutic applications for inflammatory diseases. |

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

Key Structural Variations :

- Oxadiazole substituents: Methoxyphenyl (target) vs. phthalazinone (4b), chlorophenyl (14a), or benzofuran (5d).

- Acetamide substituents : Sulfamoylphenyl (target) vs. p-tolyl (4c), chlorophenyl (4d), or acetylphenyl (14).

Physicochemical Data :

Key Observations :

- Melting Points : The sulfamoylphenyl group in 4b and the target compound likely increases melting points due to hydrogen bonding (>300°C for 4b) .

- Molecular Weight : The target compound’s molecular weight (~443.45) is intermediate compared to derivatives with bulkier substituents (e.g., 8i at 516.63 g/mol) .

Anticancer Activity :

Antimicrobial Activity :

Enzyme Inhibition :

Key Differentiators and Implications

- Sulfamoyl vs.

- Oxadiazole Core: Substituting the oxadiazole with phthalazinone (4b) or quinoline (14) alters electronic properties and bioactivity, with phthalazinone derivatives showing higher thermal stability .

- Toxicity Profile : Sulfamoyl derivatives in showed lower cytotoxicity compared to acetyl or chlorophenyl analogues, making them viable for further development .

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 348.38 g/mol. The structure features an oxadiazole ring linked to a sulfamoylphenyl group and an acetamide moiety.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit human carbonic anhydrases (hCA), which play a crucial role in tumor growth and metastasis. Specifically, it exhibits selective inhibition against hCA II and hCA VII, with studies indicating that it stabilizes interactions within the active site more effectively in hCA VII than in hCA II .

- In Vitro Studies : The anticancer efficacy was assessed against various cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), the compound demonstrated low cytotoxicity but showed some sensitivity in leukemia cell lines (K-562 and SR) at concentrations around 10 µM .

- Case Study : In one study, the compound was tested alongside other oxadiazole derivatives, revealing that while it did not exhibit strong activity across all tested lines, it did show potential as part of a hybrid pharmacophore approach for developing new anticancer agents .

Antimicrobial Activity

- Spectrum of Activity : The compound's antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. It was found to possess moderate activity against certain strains, suggesting its potential as a lead compound for antibiotic development .

- Mechanism : The presence of the oxadiazole ring is believed to contribute to its antimicrobial action by disrupting bacterial cell wall synthesis or function .

Data Summary

The following table summarizes key findings regarding the biological activity of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions. For example, a related acetamide derivative was prepared by reacting 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur, followed by hydrazine hydrate treatment . Optimization involves monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) using techniques like TLC or HPLC. Yield improvements may require recrystallization or column chromatography purification.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S=O stretch at ~1150–1250 cm⁻¹).

- NMR (¹H and ¹³C) to verify substituent positions and connectivity. For instance, aromatic protons in the 4-methoxyphenyl group appear as doublets near δ 7.0–7.5 ppm, while sulfamoyl protons resonate at δ ~7.3–7.8 ppm .

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Follow guidelines for thiol- and sulfonamide-containing compounds:

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., hydrazine hydrate).

- Wear nitrile gloves and eye protection to prevent skin/eye contact, as sulfonamides can cause irritation .

- Store the compound in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity, and what experimental validation is required?

- Methodology :

- Perform molecular docking (using AutoDock Vina or Schrödinger) to assess binding affinity with target proteins (e.g., carbonic anhydrase, linked to sulfonamide activity).

- Validate predictions via in vitro assays :

- Enzyme inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values.

- Cytotoxicity screening (MTT assay) against cancer cell lines, comparing results with docking scores .

Q. How should researchers resolve contradictory data in biological activity studies?

- Methodology :

- Dose-response analysis : Test a wider concentration range to identify non-linear effects.

- Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate assay conditions (pH, temperature).

- Structural analogs : Compare activity with related compounds (e.g., thiazole or oxadiazole derivatives) to isolate the role of the 4-methoxyphenyl group .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO to avoid cytotoxicity).

- Nanoparticle encapsulation : Employ PLGA or liposomes to enhance aqueous dispersion.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

Q. How can reaction byproducts or degradation products be identified and minimized?

- Methodology :

- LC-MS/MS to track byproducts during synthesis. For example, oxidation of the thioether group may form sulfoxide derivatives.

- Stability studies : Use accelerated degradation (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC analysis. Add antioxidants (e.g., BHT) to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.